2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide
Description
The molecule features a pyrimidoindole core substituted at position 3 with a 2-chlorobenzyl group, at position 8 with a methyl group, and at position 5 with an acetamide moiety linked to a 2-fluorophenyl group. Its molecular formula is C₂₆H₂₀ClFN₄O₂ (calculated molecular weight: 498.9 g/mol). The 2-chlorobenzyl and 2-fluorophenyl substituents contribute to its lipophilicity, while the methyl group at position 8 may influence steric interactions with biological targets .
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN4O2/c1-16-10-11-22-18(12-16)24-25(32(22)14-23(33)30-21-9-5-4-8-20(21)28)26(34)31(15-29-24)13-17-6-2-3-7-19(17)27/h2-12,15H,13-14H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKXUAASTKWGPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide is a synthetic derivative of indole, known for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula: C26H20ClFN4O2
- Molecular Weight: 474.92 g/mol
- CAS Number: 1185117-06-9
- Purity: Typically 95%.
Anticancer Activity
Research indicates that compounds similar to this pyrimido-indole derivative exhibit significant anticancer properties. For instance, studies on related indole derivatives have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | PC-3 | 73.05 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | HeLa | 64.66 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | THP-1 | 39.08 |
The above data suggests that similar structural motifs in indole derivatives can lead to effective cytotoxicity against cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation: Compounds with indole structures often inhibit pathways involved in cell growth and proliferation.
- Induction of Apoptosis: Many indole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Enzyme Activity: Indole derivatives can act as enzyme inhibitors, affecting metabolic pathways critical for tumor growth.
Anticonvulsant Activity
Similar derivatives have also been studied for their anticonvulsant properties. For example, triazole derivatives showed significant activity against seizures in rodent models, suggesting that modifications to the indole structure could yield compounds with similar or enhanced anticonvulsant effects .
Antiviral Activity
Research has indicated that related compounds exhibit antiviral properties, particularly against viruses like Tobacco Mosaic Virus (TMV). The antiviral activity was tested at various concentrations, with some compounds showing over 40% inactivation at higher doses .
Study on Indole Derivatives
A comprehensive study evaluated the biological activities of various indole derivatives, including those structurally similar to the compound . The study demonstrated that modifications to the indole core could enhance specific biological activities, including anticancer and anticonvulsant effects.
Scientific Research Applications
Synthesis and Classification
The synthesis of 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide involves multi-step organic reactions using indole and pyrimidine derivatives. As a pyrimidine derivative, this compound is part of a class known for diverse pharmacological properties. It is also classified as a heterocyclic compound, which are frequently studied for various biological activities.
Potential Biological Activities
This compound, a synthetic derivative of indole, is noted for its potential biological activities. Studies suggest that modifications to the indole core can enhance specific biological activities, including anticancer and anticonvulsant effects.
Anticancer Activity: Research indicates that compounds similar to this pyrimido-indole derivative exhibit significant anticancer properties. For example, related indole derivatives have demonstrated promising results against various cancer cell lines. The compound may inhibit cell proliferation, induce apoptosis, and modulate enzyme activity.
Anticonvulsant Activity: Similar derivatives have been studied for their anticonvulsant properties. Triazole derivatives, for instance, showed significant activity against seizures in rodent models, suggesting that modifications to the indole structure could yield compounds with anticonvulsant effects.
Antiviral Activity: Research has indicated that related compounds exhibit antiviral properties, particularly against viruses like Tobacco Mosaic Virus (TMV). The antiviral activity was tested at various concentrations, with some compounds showing over 40% inactivation at higher doses.
Data Table: Anticancer Activity of Indole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | PC-3 | 73.05 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | HeLa | 64.66 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | THP-1 | 39.08 |
Additional Information
Comparison with Similar Compounds
Key Observations :
- Position 8 Substitution: The target compound’s 8-methyl group contrasts with the 8-fluoro in most analogs (e.g., ).
- Acetamide Substituents : The 2-fluorophenyl group in the target compound is less sterically hindered than the 3-chloro-4-methylphenyl () or 2,6-dimethylphenyl (), which may impact solubility and membrane permeability .
- Core Modifications : introduces a sulfanyl linker and trifluoromethoxyphenyl group, which could enhance oxidative stability but reduce conformational flexibility compared to the target compound’s acetamide linkage .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 2-chlorobenzyl and 2-fluorophenyl groups increase logP values (~3.5–4.0 estimated), similar to (logP ~3.8) .
- Solubility : Methyl groups (e.g., 8-methyl in the target) may reduce aqueous solubility compared to fluoro-substituted analogs (: 8-fluoro) due to increased hydrophobicity .
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (Reported) | Key Challenges |
|---|---|---|---|
| Substitution | 2-Pyridinemethanol, K₂CO₃, DMF, 80°C | 68–72% | Competing side reactions with chloro/fluoro groups |
| Reduction | Fe powder, HCl, EtOH | 50–60% | Incomplete reduction, iron residue removal |
| Condensation | Cyanoacetic acid, DCC, THF | 70–75% | Epimerization risk at chiral centers |
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural purity?
Methodological Answer:
- 1H/13C NMR : Resolve tautomeric equilibria (e.g., amine/imine forms) by analyzing NH proton signals (δ 10–13 ppm) and integrating peak ratios .
- HPLC-MS : Use a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities <0.5%. Monitor [M+H]+ ion (m/z ~500–550) .
- XRD : Confirm crystallinity and polymorphic stability, especially if bioactivity varies between batches .
Advanced: How can contradictory bioactivity data (e.g., varying IC50 values across assays) be systematically addressed?
Methodological Answer:
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) that may interfere with activity .
- Target Engagement Studies : Employ SPR (surface plasmon resonance) to measure direct binding kinetics to purported targets (e.g., kinase domains) .
Q. Table 2: Bioactivity Data Discrepancy Analysis
| Assay Type | Reported IC50 (μM) | Likely Confounders | Mitigation Strategy |
|---|---|---|---|
| Cell-based (HeLa) | 0.5–1.2 | Variable membrane permeability | Use orthogonal assays (e.g., cell-free enzymatic) |
| In vitro kinase | 0.3–0.7 | ATP concentration differences | Standardize ATP at Km levels |
| Animal model | >10 | Poor bioavailability | Optimize formulation (e.g., PEGylation) |
Advanced: What computational strategies can predict regioselectivity in derivatization reactions for SAR studies?
Methodological Answer:
- DFT Calculations : Model transition states to identify kinetically favored sites (e.g., C-3 vs. C-8 positions on the pyrimidoindole core) .
- MD Simulations : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to guide solvent selection .
- Machine Learning : Train models on PubChem data to predict substituent effects on solubility and logP .
Basic: How should solubility and stability be assessed for in vitro assays across physiological pH ranges?
Methodological Answer:
- pH-Solubility Profile : Use shake-flask method with buffers (pH 1.2–7.4) and quantify via UV-Vis (λmax ~260–300 nm) .
- Forced Degradation : Expose to oxidative (H₂O₂), thermal (40–60°C), and photolytic (ICH Q1B) conditions; monitor by HPLC .
- LogD Determination : Employ octanol-water partitioning with LC-MS detection to correlate with membrane permeability .
Advanced: How can researchers design experiments to resolve conflicting mechanistic hypotheses (e.g., covalent vs. allosteric inhibition)?
Methodological Answer:
- Kinetic Studies : Perform pre-steady-state assays to distinguish reversible (rapid equilibrium) vs. irreversible (time-dependent) binding .
- Mutagenesis : Engineer target proteins with cysteine-to-serine mutations to test covalent adduct formation via MS/MS .
- Cryo-EM : Resolve inhibitor-bound protein structures to visualize binding modes at sub-Å resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
